An In-Depth Technical Guide to Biotin-PEG36-acid: A Versatile Tool for Bioconjugation and Drug Development
An In-Depth Technical Guide to Biotin-PEG36-acid: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG36-acid is a heterobifunctional linker that has emerged as a critical tool in modern biotechnology and pharmaceutical research. This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols essential for its effective use. Featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent conjugation, Biotin-PEG36-acid offers a unique combination of features that enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules. This document will delve into the specifics of its application in bioconjugation, immunoassays, and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), providing researchers with the detailed knowledge required to leverage this versatile reagent in their work.
Introduction to Biotin-PEG36-acid
Biotin-PEG36-acid is a molecule designed for the sophisticated covalent modification of proteins, peptides, and other biomolecules. Its structure is tripartite, consisting of:
-
A Biotin Headgroup: This vitamin H derivative exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin (dissociation constant, Kd ≈ 10⁻¹⁵ M), forming the basis for numerous detection and purification systems.
-
A Polyethylene Glycol (PEG) Spacer: The 36-unit PEG chain is a hydrophilic and flexible spacer that imparts several advantageous properties to the molecule and its conjugates. These include increased aqueous solubility, reduced immunogenicity, and minimized steric hindrance, which can be critical for maintaining the biological activity of the conjugated molecule. The length of the PEG chain can influence the binding kinetics with avidin and streptavidin.[1][2]
-
A Terminal Carboxylic Acid: This functional group provides a reactive handle for the covalent attachment to primary amines on target molecules, such as the lysine residues of proteins, through the formation of a stable amide bond.
The combination of these three components in a single reagent makes Biotin-PEG36-acid a powerful tool for a wide array of applications in drug development, diagnostics, and fundamental research.
Physicochemical and Technical Data
A thorough understanding of the physicochemical properties of Biotin-PEG36-acid is crucial for its successful application. The following tables summarize key quantitative data for this reagent.
| Property | Value | Reference |
| Chemical Formula | C85H165N3O40S | [3][4] |
| Molecular Weight | 1901.3 g/mol | [3] |
| CAS Number | 948595-11-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% |
| Property | Details | Reference |
| Solubility | Soluble in water, DMSO, and DMF. | |
| Storage Conditions | Store at -20°C, desiccated. Allow to equilibrate to room temperature before opening to prevent moisture condensation. | |
| Stability | The carboxylic acid is stable under recommended storage conditions. Stability in solution is dependent on pH and buffer composition. Avoid repeated freeze-thaw cycles of solutions. |
Core Applications and Experimental Protocols
Bioconjugation via Amine Coupling
The most prevalent application of Biotin-PEG36-acid is the biotinylation of proteins and other amine-containing molecules. This is typically achieved through a carbodiimide-mediated coupling reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Mechanism of Action:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of Biotin-PEG36-acid to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS or Sulfo-NHS displaces the O-acylisourea to form a more stable amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with primary amines on the target molecule to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.
Experimental Workflow for EDC/NHS-mediated Biotinylation:
Detailed Protocol for Antibody Biotinylation:
Materials:
-
Biotin-PEG36-acid
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation:
-
Equilibrate Biotin-PEG36-acid, EDC, and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of Biotin-PEG36-acid in anhydrous DMSO.
-
Prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Biotin-PEG36-acid:
-
In a microcentrifuge tube, combine a 10- to 50-fold molar excess of Biotin-PEG36-acid with a 1.5-fold molar excess of both EDC and Sulfo-NHS (relative to the Biotin-PEG36-acid) in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated Biotin-PEG36-acid solution to the antibody solution. The final concentration of the antibody should be between 1-10 mg/mL.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, non-reacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Quantification of Biotinylation (HABA Assay):
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Application in Immunoassays (ELISA)
Biotinylated antibodies are extensively used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), to enhance signal amplification. The high affinity of the biotin-streptavidin interaction allows for the attachment of multiple enzyme-conjugated streptavidin molecules to a single biotinylated detection antibody.
Workflow for a Sandwich ELISA using a Biotinylated Detection Antibody:
Role in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Biotin-PEG linkers, including Biotin-PEG36-acid, can be incorporated into PROTAC design. The biotin moiety can serve as a versatile handle for various applications, including:
-
Affinity purification of the PROTAC or its protein complexes.
-
Target engagement studies using techniques like pull-down assays.
-
As a warhead to target proteins that have a biotin-binding pocket.
Conceptual Workflow for PROTAC Synthesis and Application:
Conclusion
Biotin-PEG36-acid is a highly valuable and versatile reagent for researchers in the life sciences. Its well-defined structure, combining the high-affinity biotin tag with a long, hydrophilic PEG spacer and a reactive carboxylic acid, enables a wide range of applications from fundamental protein studies to the development of novel therapeutics. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers with the necessary knowledge to effectively integrate Biotin-PEG36-acid into their experimental designs, thereby accelerating their research and development efforts. As the fields of bioconjugation and targeted protein degradation continue to evolve, the utility of well-designed linkers like Biotin-PEG36-acid will undoubtedly continue to grow.
References
- 1. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotin-PEG36-acid, 948595-11-7 | BroadPharm [broadpharm.com]
- 4. Biotin-PEG36-acid - Immunomart [immunomart.com]
